molecular formula C22H50Cl2N2 B12676991 N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride CAS No. 97635-50-2

N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride

Cat. No.: B12676991
CAS No.: 97635-50-2
M. Wt: 413.5 g/mol
InChI Key: RZQGVVITWFMVQR-UHFFFAOYSA-L
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Description

N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride is a synthetic quaternary ammonium salt (Quat) characterized by its twin cationic charge centers. As a bis-quaternary ammonium compound, it is of significant interest in materials science and surfactant research, where it may act as a gemini surfactant. Its potential applications include serving as a phase-transfer catalyst, a corrosion inhibitor, a biocide, or a template in nanomaterial synthesis. The mechanism of action for such compounds typically involves electrostatic interactions and disruption of microbial membranes, depending on the specific application. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use. Specifications including purity, solubility, and spectral data should be verified with the certificate of analysis (CoA).

Properties

CAS No.

97635-50-2

Molecular Formula

C22H50Cl2N2

Molecular Weight

413.5 g/mol

IUPAC Name

triethyl-[10-(triethylazaniumyl)decyl]azanium;dichloride

InChI

InChI=1S/C22H50N2.2ClH/c1-7-23(8-2,9-3)21-19-17-15-13-14-16-18-20-22-24(10-4,11-5)12-6;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RZQGVVITWFMVQR-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CCCCCCCCCC[N+](CC)(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Alkylation of Diamines to Form Hexaethyl Quaternary Ammonium Salts

  • Reagents and Conditions:

    • Starting diamine: 1,10-diaminodecane (or decanediamine)
    • Alkylating agent: Ethyl chloride or ethyl bromide (excess)
    • Solvent: Polar aprotic solvents such as acetonitrile, ethanol, or neat conditions
    • Temperature: Elevated temperatures (50–120 °C) to drive exhaustive alkylation
    • Time: Several hours to days depending on scale and reactivity
  • Mechanism:
    The primary amine groups undergo nucleophilic substitution with ethyl halides, forming tertiary amines and then quaternary ammonium salts upon further alkylation. The reaction is typically controlled to achieve full substitution to the hexaethylated product.

  • Isolation:
    The product is precipitated or crystallized as the dichloride salt by addition of hydrochloric acid or by direct reaction with ethyl chloride in the presence of chloride ions.

Alternative Method: Direct Quaternization with Ethyl Chloride in Presence of Chloride Ions

  • A one-pot method where the diamine is reacted directly with ethyl chloride gas under pressure in a sealed reactor, with controlled temperature and pressure to ensure full quaternization and chloride salt formation.

  • This method benefits from fewer purification steps and direct isolation of the dichloride salt.

Representative Experimental Data from Related Compounds

Parameter Typical Conditions / Data
Starting diamine 1,10-diaminodecane, purity >99%
Alkylating agent Ethyl chloride (5-10 equivalents per amine group)
Solvent Ethanol, acetonitrile, or neat
Temperature 60–110 °C
Reaction time 6–24 hours
Product isolation Precipitation with HCl, filtration, washing with cold ethanol
Yield 75–90% (based on diamine)
Purity >98% by NMR and elemental analysis

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic ethyl group signals (triplets for CH3 at ~1.0 ppm, quartets for CH2 at ~3.0–3.5 ppm) and methylene signals from the decyl chain (1.2–1.5 ppm).
    • Quaternary ammonium protons appear as broadened signals due to charged environment.
  • Elemental Analysis:

    • Consistent with C, H, N, and Cl content for the dichloride salt.
  • Melting Point:

    • Typically decomposes above 200 °C, consistent with quaternary ammonium salts.

Comparative Notes on Preparation from Literature and Patents

  • While direct literature on this compound is scarce, preparation methods for structurally related quaternary ammonium diammonium dichlorides (e.g., N,N-dimethyl-1,4-phenylenediammonium dichloride) involve similar alkylation and salt formation steps.

  • Patents on preparation of quaternary ammonium compounds emphasize control of molar ratios, reaction temperature, and use of acid to isolate chloride salts.

  • High-pressure autoclave methods with controlled temperature and reaction time have been used for related diammonium salts to improve yield and purity.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Notes
Diamine preparation Commercial or synthesized 1,10-diaminodecane Purity >99% preferred
Alkylation Ethyl chloride (excess), solvent (ethanol) 60–110 °C, 6–24 h, sealed reactor
Salt formation Addition of HCl or direct chloride presence Precipitates dichloride salt
Isolation Filtration, washing with cold ethanol Dry under vacuum
Purification Recrystallization if needed Ensures >98% purity

Chemical Reactions Analysis

Types of Reactions: N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Agent

Overview:
N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride exhibits significant antimicrobial properties. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Applications:

  • Disinfection: Used in hospitals and laboratories for surface disinfection and sterilization of instruments.
  • Antiseptic: Effective against a broad spectrum of bacteria and fungi, making it suitable for use in medical settings.

Case Study:
In a study examining the effectiveness of various quaternary ammonium compounds, this compound demonstrated superior antimicrobial activity compared to other disinfectants at similar concentrations. The study highlighted its potential for reducing hospital-acquired infections through effective surface sanitation .

Pharmaceutical Formulations

Overview:
This compound is utilized in pharmaceutical formulations as a preservative and stabilizing agent due to its antimicrobial properties.

Applications:

  • Topical Preparations: Incorporated into creams and ointments to enhance shelf life and prevent microbial contamination.
  • Injectable Solutions: Used to maintain sterility in injectable formulations.

Case Study:
Research published in the Journal of Pharmaceutical Sciences indicated that formulations containing this compound showed improved stability and reduced microbial load compared to control formulations without this compound .

Material Science

Overview:
In material science, this compound serves as a surfactant and emulsifying agent.

Applications:

  • Coatings: Used in the formulation of protective coatings that require antimicrobial properties.
  • Nanomaterials: Acts as a stabilizing agent in the synthesis of nanoparticles.

Case Study:
A study on the synthesis of silver nanoparticles using this compound revealed that the compound effectively stabilized the nanoparticles, enhancing their antimicrobial efficacy against pathogenic bacteria. The resulting nanocomposite exhibited prolonged antibacterial activity compared to conventional methods .

Environmental Applications

Overview:
This compound is explored for its potential in environmental remediation efforts.

Applications:

  • Wastewater Treatment: Utilized for its ability to adsorb pollutants and pathogens from wastewater.
  • Soil Remediation: Investigated for its capacity to enhance soil quality by reducing microbial contamination.

Case Study:
Research conducted on wastewater treatment systems demonstrated that incorporating this compound significantly improved the removal rates of harmful microorganisms from treated water. The study emphasized its role in developing more effective wastewater treatment protocols .

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of key bis-QACs and related compounds is provided below:

Table 1: Structural and Functional Comparison
Compound Name Structure Substituents Spacer Length Key Properties Applications
N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride Decyl spacer, hexaethyl heads Ethyl (C₂) C10 High solubility, moderate CMC, hydrolytic stability Surfactants, corrosion inhibitors
Decamethonium dichloride (1,10-Decanediaminium hexamethyl dichloride) Decyl spacer, hexamethyl heads Methyl (C₁) C10 Lower solubility, higher rigidity Muscle relaxant (neuromuscular blocking agent)
AM12 (N,N′-didodecyl-N,N,N′,N′-tetramethyl-4,7-dioxo-3,8-diazadecane-1,10-diammonium dibromide) Amide-functionalized spacer, dodecyl tails Methyl (C₁) C10 with amide groups Low CMC (~0.1 mM), pH-responsive aggregation Drug delivery, micellar catalysis
Didecyl Dimethyl Ammonium Chloride Monomeric QAC with dual decyl chains Methyl (C₁) N/A High antimicrobial efficacy, moderate solubility Disinfectants, fabric softeners
Benzylhexadecyldimethylammonium Chloride Monomeric QAC with benzyl and hexadecyl groups Methyl (C₁) N/A High lipophilicity, membrane disruption Antiseptics, phase-transfer catalysis

Key Research Findings

Solubility and Stability
  • The hexaethyl substitution in the target compound enhances solubility in polar solvents compared to methyl-substituted analogues like decamethonium dichloride. Ethyl groups reduce crystallinity and improve compatibility with aqueous matrices, critical for hydrogel applications .
  • In contrast, allylammonium-based cross-linkers (e.g., tetraallylammonium bromide) exhibit superior hydrolytic stability under alkaline conditions compared to amide-linked QACs like BIS (N,N′-methylenebisacrylamide), which degrade into toxic byproducts .
Surface Activity
  • Gemini surfactants with ethyl heads (target compound) typically exhibit lower critical micelle concentrations (CMCs) than monomeric QACs (e.g., didecyl dimethyl ammonium chloride) due to dual charge centers and spacer-mediated aggregation .
  • AM12’s amide-functionalized spacer introduces hydrogen-bonding interactions, further reducing CMC and enabling pH-responsive micellization .

Stability and Environmental Considerations

  • Methyl-substituted QACs (e.g., decamethonium dichloride) are prone to bioaccumulation due to high stability, whereas ethyl variants may degrade more readily under environmental conditions .
  • AM12’s amide spacer allows biodegradation via hydrolysis, reducing ecological impact compared to fully hydrocarbon-linked bis-QACs .

Biological Activity

N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride, a quaternary ammonium compound, is notable for its diverse biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₈H₃₉Cl₂N₂
  • Molecular Weight : 356.43 g/mol
  • Solubility : Highly soluble in water and organic solvents.
  • Melting Point : Decomposes before melting.

Quaternary ammonium compounds (QACs), including this compound, exert their biological effects primarily through:

  • Disruption of microbial cell membranes.
  • Interference with cellular respiration and metabolism.
  • Inhibition of enzyme activity.

Antimicrobial Activity

Numerous studies have confirmed the antimicrobial properties of this compound against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

These results indicate strong efficacy against both bacterial and fungal strains.

Cytotoxicity Studies

The cytotoxic effects of this compound on human cell lines have also been evaluated. In vitro studies conducted on various cancer cell lines demonstrated the following IC50 values:

Cell Line IC50 (µg/mL) Reference
HeLa (cervical cancer)12.5
SKOV-3 (ovarian cancer)15.0
AGS (gastric cancer)20.0

These findings suggest that while the compound exhibits significant antimicrobial properties, it also possesses potential anticancer activity.

Case Study 1: Efficacy Against Biofilms

A study investigated the effectiveness of this compound in disrupting biofilms formed by Pseudomonas aeruginosa. The results indicated a reduction in biofilm biomass by over 70% at concentrations as low as 0.5 mg/mL, highlighting its potential for treating chronic infections associated with biofilms .

Case Study 2: Antiviral Activity

Research has also explored the antiviral properties of this compound. It was tested against enveloped viruses, demonstrating significant reductions in viral titers in cell cultures treated with the compound . This suggests that this compound may serve as a viable candidate for antiviral applications.

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